Antimicrobial peptide ctriporin
Description
Identification of Ctriporin from Chaerilus tricostatus Venom
Ctriporin was first identified and characterized from the venom of the scorpion Chaerilus tricostatus. asm.orgnih.govasm.org This particular scorpion species had not been extensively studied for its venom components, making the discovery of ctriporin a significant contribution to the field of toxinology and antimicrobial research. asm.orgnih.gov The peptide was isolated from the venom through a multi-step process involving a combination of chromatographic techniques. This process allowed for the separation and purification of the peptide from the complex mixture of bioactive molecules present in the scorpion venom.
The initial interest in the venom of Chaerilus tricostatus stemmed from the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria. asm.orgnih.gov Scorpion venoms are known to be a rich source of bioactive peptides with diverse pharmacological activities, including antimicrobial properties. researchgate.netnih.gov The successful isolation of ctriporin highlighted the potential of previously unexplored venomous species as a source of novel therapeutic leads.
Molecular Cloning and Characterization of Ctriporin Peptide Sequence
Following its initial isolation and preliminary characterization, the molecular cloning of the gene encoding ctriporin was undertaken to determine its amino acid sequence and to enable further functional studies. A cDNA library was constructed from the venom glands of Chaerilus tricostatus to identify the genetic blueprint of the peptide. mdpi.comnih.gov
Through the analysis of the cDNA library, the precursor nucleotide sequence of ctriporin was identified and characterized. mdpi.com This analysis revealed that the mature ctriporin peptide is composed of 19 amino acid residues. asm.org The deduced amino acid sequence of the mature peptide was determined to be FLWGLIPGAISAVTSLIKK. Further characterization showed that the C-terminus of the peptide is amidated, a common post-translational modification in many bioactive peptides that can enhance their stability and activity. asm.org
The physicochemical properties of ctriporin were also elucidated. The peptide has a net positive charge, which is a characteristic feature of many antimicrobial peptides and is crucial for their interaction with negatively charged bacterial membranes. mdpi.com Structural studies, including circular dichroism (CD) spectroscopy, have shown that ctriporin adopts an α-helical conformation in membrane-mimicking environments, a structural feature closely linked to its mechanism of action. researchgate.netnovoprolabs.com
Below is a table summarizing the key molecular and physicochemical properties of Ctriporin.
| Property | Value |
| Amino Acid Sequence | FLWGLIPGAISAVTSLIKK |
| Number of Residues | 19 |
| C-terminal Modification | Amidation |
| Secondary Structure | α-helical |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLWGLIPGAISAVTSLIKK |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Ctriporin
Primary Structure and Amino Acid Composition of Ctriporin
Ctriporin is a cationic peptide originally isolated from the venom of the scorpion Chaerilus tricostatus. The mature form of Ctriporin is a 19-residue peptide. nih.gov Its precursor is a 75-amino acid polypeptide, which undergoes post-translational processing to yield the final active peptide. nih.gov
The primary structure, the specific sequence of amino acids, of the mature Ctriporin peptide has been determined to be: Phe-Leu-Trp-Gly-Leu-Ile-Pro-Gly-Ala-Ile-Ser-Ala-Val-Thr-Ser-Leu-Ile-Lys-Lys . novoprolabs.com A significant feature of its primary structure is the amidation of its C-terminus, a common post-translational modification in many antimicrobial peptides. nih.govfrontiersin.org This modification involves the replacement of the C-terminal carboxyl group with an amide group.
The amino acid composition of Ctriporin is characterized by a high proportion of hydrophobic residues, which is crucial for its interaction with lipid membranes. The specific arrangement of these amino acids gives rise to its distinct structural and functional properties.
| Property | Details |
| Peptide Name | Ctriporin |
| Source | Chaerilus tricostatus (Scorpion) venom novoprolabs.com |
| Amino Acid Sequence | FLWGLIPGAISAVTSLIKK novoprolabs.com |
| Number of Residues | 19 novoprolabs.com |
| C-terminal Modification | Amidation nih.govnovoprolabs.com |
Secondary Structure Determination
The secondary structure of Ctriporin, which describes the local folding of the polypeptide chain, has been investigated using spectroscopic techniques. These studies have revealed that Ctriporin predominantly adopts an α-helical conformation, particularly in environments that mimic biological membranes. nih.govpeptide.com
Circular Dichroism (CD) Spectroscopy Analysis in Membrane-Mimicking Environments
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. creative-proteomics.commdpi.com For Ctriporin, CD analysis has been instrumental in demonstrating its conformational flexibility. In aqueous solutions, Ctriporin and its analogs tend to exhibit a random coil conformation, as indicated by a negative peak near 200 nm in their CD spectra. mdpi.com
However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or micelles composed of sodium dodecyl sulfate (B86663) (SDS) and n-dodecylphosphocholine (DPC), Ctriporin undergoes a significant conformational change. novoprolabs.comnih.govnih.gov The CD spectra in these environments show characteristic double minima at approximately 208 and 222 nm, which is the hallmark of an α-helical structure. peptide.com This induced helicity upon interaction with membrane-like media is a common feature of many membrane-active peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
To gain a more detailed, three-dimensional view of Ctriporin's structure in a membrane-like environment, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. nih.govgmclore.orgbiorxiv.org Solution NMR studies of Ctriporin in the presence of both anionic SDS and zwitterionic DPC micelles have provided high-resolution structural models. nih.gov
These NMR studies have confirmed the α-helical conformation suggested by CD spectroscopy and have allowed for the precise mapping of the helical segments. The solution structures reveal that Ctriporin forms a well-defined α-helix that spans a significant portion of its length when interacting with micelles. nih.gov Interestingly, the conformation of Ctriporin shows notable differences when bound to anionic SDS versus zwitterionic DPC micelles, suggesting that the peptide can adapt its structure to different lipid environments. nih.gov
Helical Wheel Projections and Amphipathic Properties
The α-helical structure of Ctriporin is distinctly amphipathic, a critical property for its interaction with biological membranes. nih.gov An amphipathic helix possesses a segregated distribution of hydrophobic and hydrophilic amino acid residues, with one face of the helix being predominantly non-polar and the opposite face being polar. colostate.edu
This amphipathicity can be visualized using a helical wheel projection, a diagram that plots the amino acid sequence down the axis of the helix. wikipedia.org The helical wheel projection for Ctriporin clearly illustrates this separation. mdpi.comresearchgate.netresearchgate.net The hydrophobic residues, such as Phenylalanine, Leucine, Tryptophan, Isoleucine, and Valine, are clustered on one side of the helix, forming a non-polar face. Conversely, the hydrophilic and charged residues, including Lysine (B10760008) and Serine, are positioned on the opposite, polar face. mdpi.com This arrangement facilitates the peptide's ability to insert into and interact with the lipid bilayer of cell membranes.
Impact of C-terminal Amidation on Peptide Conformation
From a structural standpoint, C-terminal amidation is known to stabilize the α-helical conformation. frontiersin.orgnih.gov It can act as a "helix cap," preventing the fraying of the helix at the C-terminus by forming additional hydrogen bonds. biorxiv.org This stabilization of the secondary structure is thought to be important for maintaining the peptide's optimal conformation for membrane interaction and disruption. researchgate.net While direct comparative structural studies on amidated versus non-amidated Ctriporin are not extensively detailed in the provided context, the general principles of peptide chemistry and the prevalence of this modification in active antimicrobial peptides strongly suggest its importance for the conformational integrity of Ctriporin. frontiersin.orgcore.ac.uk
Structure Activity Relationship Sar Studies of Ctriporin and Its Analogs
Rational Design Strategies for Ctriporin Analogues
The primary approach to designing Ctriporin analogs involves the strategic substitution of amino acids to modulate its physicochemical properties. mdpi.comfrontiersin.org A key strategy focuses on enhancing the cationicity on the hydrophilic face of the peptide. mdpi.com This is achieved by replacing neutral or acidic amino acids with basic residues like lysine (B10760008). mdpi.comfrontiersin.org The rationale behind this is that a higher positive charge can facilitate stronger electrostatic interactions with the negatively charged bacterial membranes, a crucial first step in the antimicrobial action of many AMPs. researchwithrowan.comnih.gov
Another important design consideration is the manipulation of hydrophobicity and the hydrophobic moment. mdpi.comnih.gov The hydrophobic moment is a measure of the amphipathicity of a peptide's helical structure, which is critical for its ability to insert into and disrupt bacterial membranes. nih.govmdpi.com By carefully selecting amino acid substitutions, researchers can fine-tune the balance between these properties to optimize antimicrobial activity. mdpi.comdntb.gov.ua
Impact of Amino Acid Substitutions on Antimicrobial Potency
Systematic amino acid substitutions have revealed critical insights into the functional contributions of specific residues to Ctriporin's activity.
Lysine Substitutions on the Hydrophilic Face and Cationicity Enhancement
Increasing the number of lysine residues on the hydrophilic face of Ctriporin has been shown to have a significant positive effect on its antimicrobial activity. nih.gov A series of analogs, designated CM1 through CM7, were synthesized with an increasing number of lysine substitutions. nih.gov This systematic increase in lysine content directly correlated with an increase in the peptide's net positive charge, ranging from +3 for the parent Ctriporin to +10 for some analogs. nih.gov
This enhancement of cationicity led to a marked improvement in antimicrobial potency. For instance, analogs CM3, CM5, and CM6 displayed potent minimum inhibitory concentrations (MICs) of 2-8 μg/mL against various pathogens, a significant improvement over the parent Ctriporin, which had MICs of 16-32 μg/mL or higher against the same strains. nih.gov Notably, CM5 and CM6 also exhibited potent activity against clinically isolated antibiotic-resistant ESKAPE pathogens. mdpi.comnih.gov However, an excessive increase in lysine residues, as seen in some analogs, can be detrimental to activity, highlighting the need for a balanced approach. mdpi.com
Correlation between Physiochemical Parameters and Biological Activity
The antimicrobial activity of Ctriporin and its analogs is intricately linked to their physicochemical properties.
Net Charge and Hydrophobicity Effects
A clear, albeit non-linear, correlation exists between the net charge and hydrophobicity of Ctriporin analogs and their antimicrobial function. mdpi.comnih.gov As the net charge increases (from +3 to a certain optimal point) and the hydrophobicity decreases, the antimicrobial activity against bacteria like S. aureus and A. baumannii improves, as indicated by lower MIC values. nih.gov However, beyond this optimal range, further increases in net charge and decreases in hydrophobicity lead to a reduction in antimicrobial activity, resulting in a "bowl-shaped" correlation curve. nih.gov This suggests that a delicate balance between these two parameters is essential for maximal potency. mdpi.comnih.gov
The following table summarizes the physicochemical properties of Ctriporin and some of its analogs:
| Peptide | Sequence | Net Charge (z) | Mean Hydrophobicity () |
| Ctriporin | WFKGIAFKVGWGKLVK-NH₂ | +3 | 0.805 |
| CM1 | WFKGIAFKVGWGKLVK-NH₂ | +4 | 0.741 |
| CM2 | WFKGIAFKVGWGKLVK-NH₂ | +5 | 0.677 |
| CM3 | WFKGIAFKVGWGKLVK-NH₂ | +6 | 0.613 |
| CM4 | WFKGIAFKVGWGKLVK-NH₂ | +7 | 0.549 |
| CM5 | WFKGIAFKVGWGKLVK-NH₂ | +8 | 0.485 |
| CM6 | WFKGIAFKVGWGKLVK-NH₂ | +9 | 0.411 |
| CM7 | WFKGIAFKVGWGKLVK-NH₂ | +10 | 0.377 |
| Data sourced from a 2024 study on Ctriporin analogs. nih.gov |
Hydrophobic Moment Variations
Similar to net charge and hydrophobicity, the hydrophobic moment also exhibits a non-linear, bowl-shaped correlation with the antimicrobial activity of Ctriporin analogs. nih.gov As the hydrophobic moment increases from that of the parent peptide, the antimicrobial activity is enhanced up to an optimal point. nih.gov Further increases in the hydrophobic moment beyond this peak lead to a decrease in potency. nih.gov This relationship underscores the importance of a well-defined amphipathic structure for effective membrane disruption. nih.govmdpi.com
The table below shows the hydrophobic moment of Ctriporin and its analogs:
| Peptide | Hydrophobic Moment (<µH>) |
| Ctriporin | 0.452 |
| CM1 | 0.516 |
| CM2 | 0.580 |
| CM3 | 0.644 |
| CM4 | 0.704 |
| CM5 | 0.704 |
| CM6 | 0.668 |
| CM7 | 0.612 |
| Data sourced from a 2024 study on Ctriporin analogs. nih.gov |
Antimicrobial Activity and Spectrum of Ctriporin
In Vitro Antimicrobial Spectrum against Gram-Positive Bacteria
Ctriporin exhibits potent inhibitory activity against several Gram-positive bacteria. nih.gov
Studies have established that ctriporin is effective against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of ctriporin against standard strains of S. aureus are reported to be in the range of 5 to 20 μg/ml. nih.govasm.org Further investigations show an MIC range of 16–32 μg/mL. nih.gov
Crucially, ctriporin also shows potent activity against antibiotic-resistant strains. nih.gov Its MIC against clinical antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), is 10 μg/ml. nih.govasm.org The peptide is also effective against other resistant staphylococcal strains, such as methicillin-resistant coagulase-negative Staphylococcus (MRCNS) and penicillin-resistant Staphylococcus epidermidis (PRSE). nih.govresearchgate.netpeptide.com This highlights ctriporin's potential as a therapeutic agent against challenging "superbug" infections. nih.gov
Table 1: MIC of Ctriporin against Staphylococcus aureus
| Strain | MIC (μg/mL) |
| Staphylococcus aureus | 5 - 32 |
| Methicillin-Resistant S. aureus (MRSA) | 10 |
The antimicrobial spectrum of ctriporin extends to other Gram-positive bacteria. Research has demonstrated its growth-inhibitory effects on species of the Bacillus genus and on Micrococcus luteus. nih.govasm.org The MIC values for ctriporin against Bacillus thuringiensis, Bacillus subtilis, and Micrococcus luteus are all within the range of 5 to 20 μg/ml. nih.govasm.org
Table 2: MIC of Ctriporin against Bacillus spp. and M. luteus
| Organism | MIC (μg/mL) |
| Bacillus thuringiensis | 5 - 20 |
| Bacillus subtilis | 5 - 20 |
| Micrococcus luteus | 5 - 20 |
In Vitro Antimicrobial Spectrum against Fungi
In addition to its antibacterial properties, ctriporin has been shown to possess antifungal activity. nih.gov
Ctriporin has demonstrated potent growth-inhibitory activity against the fungal pathogen Candida albicans. nih.govasm.org The MIC of ctriporin against C. albicans is reported to be between 5 and 20 μg/ml. nih.govasm.org
Table 3: MIC of Ctriporin against Candida albicans
| Organism | MIC (μg/mL) |
| Candida albicans | 5 - 20 |
Antimicrobial Activity against Multidrug-Resistant (MDR) Bacterial Strains
A critical area of investigation for new antimicrobial agents is their effectiveness against multidrug-resistant (MDR) bacteria, which pose a significant threat to public health. mdpi.com
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their high rates of antimicrobial resistance. mdpi.comfrontiersin.org
Ctriporin's activity against this group has been evaluated. For standard ESKAPE strains, the MICs of ctriporin against S. aureus and A. baumannii were found to be 16–32 μg/mL. nih.gov However, for other ESKAPE pathogens, the MICs were significantly higher, at ≥64 μg/mL, indicating poor activity. nih.govmdpi.com
Table 4: MIC of Ctriporin against ESKAPE Pathogens
| Pathogen | MIC (μg/mL) |
| Staphylococcus aureus | 16 - 32 |
| Acinetobacter baumannii | 16 - 32 |
| Other ESKAPE Pathogens | ≥ 64 |
Inhibition of Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS) and Penicillin-Resistant Staphylococcus epidermidis (PRSE)
Ctriporin, an antimicrobial peptide derived from the venom of the scorpion Chaerilus tricostatus, has demonstrated significant inhibitory capabilities against formidable antibiotic-resistant bacterial strains. nih.govresearchgate.netpeptide.comdntb.gov.ua Research has specifically highlighted its effectiveness in combating clinically isolated pathogens such as Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS) and Penicillin-Resistant Staphylococcus epidermidis (PRSE). nih.govmdpi.com
In vitro studies have determined the Minimum Inhibitory Concentration (MIC) of ctriporin against these resistant strains. The MIC for the MRCNS strain P1369 was found to be 10 μg/ml. nih.gov Similarly, the peptide exhibited a MIC of 10 μg/ml against the PRSE strain P1389. nih.gov
The potency of ctriporin is particularly evident when compared to conventional antibiotics. For instance, the MIC of penicillin G against the resistant PRSE strain P1389 was 10,000 μg/ml, a concentration substantially higher than that required for ctriporin. nih.gov Likewise, the MICs for cefotaxime (B1668864) against methicillin-resistant strains ranged from 100 to 400 μg/ml, which is 10 to 40 times higher than the MIC of ctriporin. nih.gov This demonstrates that ctriporin possesses a superior antibacterial potency against these specific antibiotic-resistant pathogens. nih.gov
Table 1: MIC of Ctriporin and Conventional Antibiotics Against Resistant Staphylococci
| Strain | Organism | Ctriporin (μg/ml) | Penicillin G (μg/ml) | Cefotaxime (μg/ml) |
|---|---|---|---|---|
| P1369 | MRCNS | 10 | Not Determined | 100-400 |
| P1389 | PRSE | 10 | 10,000 | Not Determined |
Data sourced from Li, et al. (2011). nih.gov
Comparative Analysis of Ctriporin's Efficacy against Gram-Negative Bacteria
In contrast to its potent effects on Gram-positive bacteria, ctriporin's efficacy against Gram-negative bacteria is notably limited. nih.gov Laboratory tests indicate that it does not inhibit the growth of key Gram-negative species. nih.gov
Specifically, the MIC of ctriporin against Escherichia coli (strain AB94012) and Pseudomonas aeruginosa (strain AB92037) was found to be greater than 100 μg/ml, signifying a lack of significant activity at these concentrations. nih.gov This selective spectrum, with strong activity against Gram-positive organisms and fungi but not Gram-negative bacteria, is a defining characteristic of this peptide. nih.gov
Further studies on the ESKAPE pathogens—a group that includes several critical Gram-negative bacteria—support this finding. The parent peptide ctriporin displayed poor antimicrobial activities against these strains. mdpi.com While one study noted moderate activity against carbapenem-resistant Acinetobacter baumannii, the general consensus is that ctriporin is largely inactive against Gram-negative bacteria. mdpi.com
Table 2: Efficacy of Ctriporin against Gram-Negative Bacteria
| Organism | Strain | MIC (μg/ml) |
|---|---|---|
| Escherichia coli | AB94012 | >100 |
| Pseudomonas aeruginosa | AB92037 | >100 |
Data sourced from Li, et al. (2011). nih.gov
Table of Compounds
| Compound Name |
|---|
| Ampicillin |
| Cefotaxime |
| Ctriporin |
| Penicillin G |
Mechanisms of Antimicrobial Action of Ctriporin
Membrane-Lytic Mode of Action
The primary mode of action for Ctriporin is the direct lysis of the bacterial cell membrane. nih.govmdpi.com This membrane-lytic mechanism is a hallmark of many antimicrobial peptides, allowing for a rapid killing effect that is less likely to induce resistance compared to conventional antibiotics that target metabolic pathways. nih.govexplorationpub.com Upon interaction with the bacterial surface, Ctriporin induces conformational changes that compromise the membrane's barrier function. nih.govpeptide.com Studies on Ctriporin and its synthetic analogs, CM5 and CM6, consistently point towards a membrane-lytic model as the key to their bactericidal function. mdpi.com This direct action on the membrane leads to the leakage of intracellular contents and ultimately, cell death. nih.gov
Pore Formation and Membrane Permeabilization Studies
The membrane-lytic activity of Ctriporin is achieved through the formation of pores or channels in the bacterial membrane, leading to its permeabilization. nih.govnih.govmdpi.com To understand this process, researchers have studied the peptide's interaction with membrane-mimetic models, such as micelles, which simulate the environments of bacterial and eukaryotic cell membranes. nih.govpeptide.com These studies show that Ctriporin undergoes significant structural changes upon binding to these model membranes, adopting a more helical conformation which is crucial for its permeabilizing activity. nih.govpeptide.com
Fluorescence spectroscopy provides critical insights into the interaction between Ctriporin and lipid bilayers. Assays using fluorescent probes can monitor membrane disruption in real-time. nih.govmdpi.com For Ctriporin, fluorescence experiments have revealed that its N-terminus tryptophan residue inserts itself into the hydrophobic core of membrane-mimicking micelles. nih.govpeptide.com This insertion is a key step in destabilizing the membrane structure.
Another powerful technique, Circular Dichroism (CD) spectroscopy, has been used to analyze the secondary structure of Ctriporin upon membrane interaction. These studies show that Ctriporin adopts a more defined α-helical conformation when it encounters membrane-mimetic environments like sodium dodecyl sulphate (SDS) micelles, which mimic bacterial membranes. nih.govpeptide.com This induced helicity is believed to facilitate the peptide's aggregation and insertion into the lipid bilayer, leading to pore formation. nih.govelifesciences.org
Table 1: Structural Changes of Ctriporin in Membrane-Mimetic Environments
| Environment | Predominant Secondary Structure | Indication |
|---|---|---|
| Aqueous Solution | Random Coil | Unstructured in absence of membrane |
| SDS Micelles (Anionic) | α-Helix | Structured conformation induced by interaction with bacterial membrane mimic |
This table is a representation of findings described in the literature. nih.govpeptide.com
Propidium iodide (PI) is a fluorescent dye that is unable to cross the intact membrane of living cells. nih.govcreative-biolabs.com When the cell membrane becomes permeable due to damage, PI can enter the cell, bind to nucleic acids (DNA), and fluoresce brightly. nih.govresearchgate.net Therefore, PI uptake assays are a direct measure of membrane permeabilization. mdpi.comresearchgate.net
Studies on Ctriporin's analogs, CM5 and CM6, have utilized PI uptake assays to confirm their membrane-disrupting capabilities. mdpi.com The increase in PI fluorescence in bacterial cells treated with these peptides demonstrates their ability to perforate the plasma membrane. mdpi.comresearchgate.net This method allows for a quantitative analysis of membrane damage and confirms that the bactericidal activity is linked to the loss of membrane integrity.
Interaction with Bacterial Cell Components
The selectivity of Ctriporin for bacterial cells over host cells is attributed to its preferential interaction with specific components of the bacterial cell envelope. nih.gov Cationic AMPs like Ctriporin are positively charged, which facilitates a strong electrostatic attraction to the negatively charged molecules abundant on bacterial surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.comnih.gov
Research using membrane-mimetic micelles has shed light on this selectivity. Ctriporin shows significant interaction and conformational changes in the presence of anionic sodium dodecyl sulphate (SDS) micelles, which serve as a model for the negatively charged bacterial membrane. nih.govpeptide.com In contrast, its interaction with zwitterionic n-dodecylphosphocholine (DPC) micelles, which mimic eukaryotic cell membranes, is different, suggesting a distinct mode of interaction that could explain its lower toxicity to host cells. nih.govpeptide.com The initial binding is driven by electrostatic forces, followed by the hydrophobic insertion of residues like tryptophan into the lipid core, initiating the disruption process. nih.govnih.gov
Time-Kill Kinetics Studies
Time-kill kinetic studies measure the rate at which an antimicrobial agent kills a bacterial population over time. These assays have demonstrated that Ctriporin acts with remarkable speed. nih.gov When S. aureus was exposed to Ctriporin, the bactericidal effect was observed almost immediately. nih.gov
The rate of killing was found to be directly dependent on the peptide's concentration. nih.gov At a concentration equal to its Minimum Inhibitory Concentration (1x MIC), there was a significant and steady reduction in bacterial colonies. nih.gov When the concentration was increased to five times the MIC (5x MIC), the number of viable bacteria plummeted steeply within just 5 minutes of exposure. nih.gov This rapid action is a key advantage of Ctriporin, as it minimizes the time window for the development of resistance. nih.gov This contrasts sharply with the slower, more gradual killing mechanism of antibiotics like ampicillin, which inhibit cell wall synthesis. nih.gov
Table 2: Time-Kill Kinetics of Ctriporin against S. aureus
| Concentration | Time | Observation | Killing Effect |
|---|---|---|---|
| 1x MIC | > 5 min | Observable decrease in colonies to a plateau | Rapid |
| 5x MIC | 5 min | Steep decrease in colonies to a very low plateau | Very Rapid |
This table summarizes the results from bactericidal assays as described in the source material. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Amikacin |
| Ampicillin |
| Aurein 1.2 |
| Calcein |
| Cecropin A |
| Cefoxitin |
| Chitosan |
| Citropin 1.1 |
| Clarithromycin |
| Ctriporin |
| Dansyl polymyxin (B74138) B |
| diSC3(5) |
| Doxorubicin |
| Flavonoids |
| Gramicidin D |
| Indolicidin |
| Lipopolysaccharide (LPS) |
| Lipoteichoic acid |
| Magainin 2 |
| Melittin |
| Menadione |
| Mutacin 1140 |
| n-dodecylphosphocholine (DPC) |
| Papiliocin |
| Penicillin |
| Propidium Iodide (PI) |
| Pyrroloquinoline quinone (PQQ) |
| Sodium dodecyl sulphate (SDS) |
| SYTO™ Green |
| Tetracycline |
Peptide Synthesis and Rational Design Strategies for Ctriporin
Solid-Phase Peptide Synthesis Methodologies for Ctriporin and Analogs
The primary method for producing Ctriporin and its analogs is Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.combachem.com This technique is a cornerstone of modern peptide chemistry, allowing for the controlled, stepwise assembly of amino acids into a desired sequence on an insoluble solid support, typically a resin. bachem.compowdersystems.com The process begins by anchoring the C-terminal amino acid of the peptide to the resin. powdersystems.com The synthesis then proceeds in cycles, with each cycle consisting of the deprotection of the Nα-protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. bachem.com Thorough washing steps after each deprotection and coupling reaction remove excess reagents and soluble by-products, which simplifies the purification process since the growing peptide remains attached to the solid phase. bachem.commdpi.com
Two main chemical strategies are employed in SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, named after the temporary Nα-protecting groups used. powdersystems.comresearchgate.net The Fmoc strategy is common for laboratory-scale synthesis. Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. bachem.commdpi.com
For Ctriporin, the mature 19-residue peptide was successfully synthesized using solid-phase methods. nih.gov Studies on Ctriporin analogs, such as those designed to enhance antimicrobial activity, also utilize SPPS for their production. mdpi.com These synthetic peptides are often amidated at the C-terminus, a common modification that can increase the peptide's solubility and potency. nih.govnih.gov
Purification and Characterization of Synthetic Peptides via HPLC and MALDI-TOF-MS
Following cleavage from the solid support, the crude synthetic peptide mixture contains the target peptide along with various impurities, such as truncated or deletion sequences. researchgate.net Therefore, a robust purification step is essential to obtain a highly pure peptide for biological and structural studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic Ctriporin and its analogs. nih.govmdpi.comresearchgate.net This technique separates peptides based on their hydrophobicity. In the case of Ctriporin, purification was achieved using a C18 column. nih.gov The separation involves a gradient of two solvents: an aqueous solvent containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile, also containing TFA. nih.gov The TFA helps to improve peak shape and resolution during chromatography. researchgate.net This process has been shown to yield Ctriporin with a purity of over 95%. nih.govmdpi.com
After purification, the identity and mass of the synthetic peptide are confirmed. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is the primary technique used for this characterization. nih.govmdpi.com For synthetic Ctriporin, MALDI-TOF-MS analysis showed an average molecular mass of 2014.2 Da, which corresponded well with the theoretical molecular mass of 2014.5 Da. nih.gov This confirmation is a critical quality control step to ensure the correct peptide has been synthesized before proceeding with further studies.
Strategies for Enhancing Ctriporin's Bioactivity through Chemical Modifications
Rational design and chemical modification are employed to improve the therapeutic properties of natural peptides like Ctriporin, aiming to increase their antimicrobial potency while reducing undesirable effects such as toxicity to human cells. mdpi.comnih.gov A key strategy involves altering the peptide's primary sequence to modulate its physicochemical properties. For Ctriporin, research has focused on enhancing its cationicity by substituting specific amino acids. mdpi.com
In one study, a series of Ctriporin analogs were designed by systematically replacing non-hydrophobic residues on the hydrophilic face of its helical structure with lysine (B10760008) (K). mdpi.com This approach was taken to improve its activity against clinically relevant ESKAPE pathogens. The resulting analogs exhibited a non-linear relationship between their net charge and their biological activity. Notably, two analogs, CM5 and CM6, demonstrated significantly improved antimicrobial activity against antibiotic-resistant pathogens and a marked reduction in hemolytic activity compared to the parent peptide. mdpi.com
Physicochemical Parameters of Ctriporin and Its Analogs
| Peptide | Sequence | Net Charge | Mean Hydrophobicity | Hydrophobic Moment |
|---|---|---|---|---|
| Ctriporin | GWFDPFIKHLPSLFGKHF-NH2 | +3 | 0.548 | 0.596 |
| CM1 | GWFDPFIKHKPSLFGKHF-NH2 | +4 | 0.489 | 0.569 |
| CM2 | GWFDPFIKHKPKLFGKHF-NH2 | +5 | 0.431 | 0.541 |
| CM3 | GWKDPFIKHKPKLFGKHF-NH2 | +6 | 0.388 | 0.472 |
| CM4 | GWKDPKIKHKPKLFGKHF-NH2 | +7 | 0.330 | 0.444 |
| CM5 | GWKDPKIKHKPKLKGKHF-NH2 | +8 | 0.271 | 0.416 |
| CM6 | GWKDPKIKHKPKLKGKKF-NH2 | +9 | 0.213 | 0.388 |
| CM7 | GWKDPKIKHKPKLKGKKK-NH2 | +10 | 0.154 | 0.360 |
Data sourced from MDPI mdpi.com
Incorporation of Non-Natural Amino Acids
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to enhance the pharmacological properties of peptides. nih.govfrontiersin.org These ncAAs, which are not one of the 20 common proteinogenic amino acids, can bestow properties such as increased stability against proteolytic degradation, enhanced conformational stability, and improved bioactivity. nih.govnih.gov For instance, substituting L-amino acids with their D-enantiomers can render peptides more resistant to proteases. nih.gov While specific examples of incorporating non-natural amino acids into the Ctriporin sequence are not yet widely reported in the literature, this remains a viable and promising future strategy for its optimization.
Cyclization Techniques
Peptide cyclization is another effective chemical modification to improve the stability and activity of linear peptides. nih.govaltabioscience.com By constraining the peptide's conformational flexibility, cyclization can lead to higher binding affinity and selectivity for its target, as well as increased resistance to exopeptidases. nih.gov Common methods include head-to-tail cyclization to form a lactam bond between the N- and C-termini, side-chain to side-chain cyclization, or the use of "click chemistry" to introduce stable triazole linkages. altabioscience.comnih.gov Although Ctriporin is a linear peptide, the application of cyclization techniques represents a potential avenue for developing next-generation analogs with enhanced therapeutic profiles.
Pre Clinical Efficacy Evaluation of Ctriporin in in Vivo Models
Murine Models of Bacterial Infection
Murine models are standard for assessing the in vivo efficacy of new antimicrobial agents. For ctriporin, researchers have utilized these models to evaluate its performance in a setting that mimics a localized bacterial infection. nih.gov
Ctriporin has been effectively tested in a mouse skin infection model using Staphylococcus aureus, a common and often difficult-to-treat pathogen. nih.govnih.govresearchgate.net In these studies, topical application of a ctriporin-based ointment was used to treat wounds infected with the bacteria. nih.gov
The morphological appearance of the wounds was observed daily to assess the healing process. One day after infection, skin treated with ctriporin was observed to be scabbed over, dry, and crusty. nih.gov In contrast, wounds that were untreated or treated with a placebo remained moist, soft, and red. nih.gov By the fourth day, the ctriporin-treated group showed significant improvement; the scabs had fallen off, and there was no visible abrasion on the skin. nih.gov Conversely, the placebo-treated mice still had red, swollen, and wet skin, while the untreated group exhibited effusion and ulceration, including the formation of caves in the tissue. nih.gov These findings suggest that topical ctriporin treatment can effectively cure staphylococcal skin infections in mice. nih.govnih.gov
A key measure of an antimicrobial's efficacy is its ability to reduce the number of viable bacteria in infected tissues. In the murine skin infection model, the external application of ctriporin led to a dramatic decrease in bacterial counts. nih.govnih.gov
Four days post-infection, the bacterial load in the wounds was quantified. The ctriporin-treated group showed a statistically significant, great reduction in the number of colony-forming units (CFU) per wound compared to the placebo-treated group. nih.gov Specifically, ctriporin treatment resulted in an average decrease of 3.38 log10 in the bacterial counts of S. aureus compared to untreated controls. nih.gov The initial bacterial load of approximately 7.62 ± 0.14 log10 CFU remained high in both the untreated (7.38 ± 0.16 log10) and placebo-treated (7.36 ± 0.15 log10) groups after four days. nih.gov However, in the ctriporin-treated group, the bacterial count was significantly reduced to 4.48 ± 0.16 log10 CFU. nih.gov
| Treatment Group | Bacterial Load (log10 CFU/wound) | Statistical Significance (p-value vs. Placebo) |
|---|---|---|
| Initial Inoculum | 7.62 ± 0.14 | N/A |
| No Treatment (Day 4) | 7.38 ± 0.16 | Not Significant (p = 1.0) |
| Placebo Treatment (Day 4) | 7.36 ± 0.15 | N/A |
| Ctriporin Treatment (Day 4) | 4.48 ± 0.16 | < 0.001 |
Histopathological Assessment of Treated Tissues
Beyond macroscopic observation, histopathological examination provides microscopic evidence of tissue healing and regeneration. In line with the positive morphological findings, histological analysis confirmed the efficacy of ctriporin treatment. nih.gov Examination of the tissue sections from the ctriporin-treated group revealed that the skin had returned to a normal state, indicating successful resolution of the infection and tissue repair. nih.gov
Synergistic Antimicrobial Strategies Involving Ctriporin
Ctriporin in Combination with Conventional Antibiotics
The investigation of Ctriporin in combination with traditional antibiotics holds the promise of revitalizing the effectiveness of existing drug classes. Although specific studies detailing the synergistic pairings of Ctriporin with conventional antibiotics are not yet available in peer-reviewed literature, the broader field of antimicrobial peptide (AMP) research provides a strong rationale for this approach. For other AMPs, combination therapy has been shown to restore the susceptibility of resistant bacteria to antibiotics to which they were previously resistant. nih.gov
The primary goal of combining Ctriporin with a conventional antibiotic would be to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. This could manifest as a significant reduction in the Minimum Inhibitory Concentration (MIC) of both Ctriporin and the partner antibiotic required to inhibit bacterial growth. Such a strategy could be particularly beneficial against challenging infections caused by MRSA, where treatment options are limited and often associated with significant side effects. nih.gov
Future research is anticipated to explore combinations of Ctriporin with various classes of antibiotics, including but not limited to:
β-lactams (e.g., Penicillins, Cephalosporins): To assess if Ctriporin can overcome β-lactamase-based resistance mechanisms.
Glycopeptides (e.g., Vancomycin): To investigate potential synergy against MRSA and other Gram-positive pathogens. nih.gov
Aminoglycosides and Fluoroquinolones: To determine if Ctriporin can enhance the penetration of these antibiotics into the bacterial cell.
Evaluation of Fractional Inhibitory Concentration Index (FICI) for Synergistic Effects
A standard and quantitative method for evaluating the interaction between two antimicrobial agents is the checkerboard assay, from which the Fractional Inhibitory Concentration Index (FICI) is calculated. This index provides a numerical value that categorizes the nature of the interaction as synergistic, additive, indifferent, or antagonistic.
The FICI is calculated using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation of the FICI value is crucial for determining the potential clinical utility of a drug combination. While specific FICI values for Ctriporin combinations have not been published, the generally accepted interpretation is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
The determination of FICI values for Ctriporin paired with various conventional antibiotics will be a critical step in identifying the most promising combinations for further preclinical and clinical development.
Mechanisms Underlying Synergistic Antimicrobial Activity
The synergistic effects observed between antimicrobial peptides and conventional antibiotics are generally attributed to a multi-pronged attack on the bacterial cell. For Ctriporin, which is known to act via rapid cell lysis, several potential mechanisms could underlie its synergistic activity with other antibiotics. nih.gov
A primary proposed mechanism is the disruption of the bacterial cell membrane by Ctriporin. This peptide is believed to form pores or channels in the lipid bilayer of bacterial membranes, leading to increased permeability. nih.gov This disruption would facilitate the entry of conventional antibiotics into the bacterial cytoplasm, allowing them to reach their intracellular targets more efficiently. researchgate.net For antibiotics that are typically hindered by the bacterial cell envelope, such as certain β-lactams or glycopeptides, this enhanced uptake could overcome existing resistance mechanisms and significantly potentiate their antimicrobial effect.
Furthermore, the interaction of Ctriporin with the bacterial membrane could lead to a dissipation of the membrane potential. This disruption of the cell's energy-generating processes could, in turn, inhibit the action of energy-dependent efflux pumps, which are a common mechanism of antibiotic resistance. By disabling these pumps, Ctriporin could effectively trap other antibiotics inside the bacterial cell, increasing their intracellular concentration and, consequently, their efficacy.
Another potential aspect of synergy involves the targeting of different cellular pathways. While Ctriporin directly compromises the physical integrity of the cell membrane, a conventional antibiotic might inhibit protein synthesis, DNA replication, or cell wall synthesis. researchgate.net This dual assault on critical bacterial functions can be more effective at killing the pathogen and may also reduce the likelihood of resistance emerging to either agent alone.
Resistance Development to Antimicrobial Peptides
General Mechanisms of Bacterial Resistance to Membrane-Targeting AMPs
Antimicrobial peptides, particularly cationic AMPs, primarily act by targeting and disrupting the bacterial cell membrane. nih.gov In response, bacteria have evolved a variety of resistance strategies to counteract this assault. These mechanisms can be intrinsic or acquired and are often multifaceted. nih.govnih.gov
Key resistance strategies include:
Modification of the Cell Envelope: Bacteria can alter the net charge of their cell surface to reduce the binding of cationic AMPs. In Gram-positive bacteria, this is often achieved by the D-alanylation of teichoic acids or the lysinylation of phosphatidylglycerol, which introduces positive charges and creates electrostatic repulsion against the peptides. nih.govfrontiersin.orgbohrium.com Gram-negative bacteria can modify the lipid A portion of their lipopolysaccharide (LPS) for the same purpose. nih.gov
Proteolytic Degradation: Many bacteria secrete or display surface proteases that can cleave and inactivate AMPs before they reach their target. nih.govmdpi.com These enzymes can be highly specific or have broad activity against various peptides. nih.gov
Efflux Pumps: Bacteria can employ transport systems, such as ATP-binding cassette (ABC) transporters, to actively pump AMPs out of the cell, preventing them from reaching a lethal concentration at the membrane or within the cytoplasm. nih.govbohrium.comresearchgate.net
Sequestration and Trapping: Some bacteria produce extracellular polysaccharides (EPS) to form a capsule or biofilm that can bind and sequester AMPs, preventing them from reaching the cell membrane. nih.govnih.gov Surface proteins can also act as traps, binding to the peptides and neutralizing their effect. mdpi.comresearchgate.net
Altering Membrane Fluidity: Bacteria can modify the composition of their membrane lipids, for instance, by changing the saturation of fatty acid tails, to alter membrane fluidity. nih.govfrontiersin.org This can make the membrane less susceptible to disruption by AMP insertion and pore formation.
Table 1: General Mechanisms of Bacterial Resistance to Membrane-Targeting AMPs
| Resistance Mechanism | Description | Examples of Bacterial Genera | Citations |
|---|---|---|---|
| Cell Envelope Modification | Altering the net surface charge (e.g., D-alanylation of teichoic acids, modification of Lipid A) to electrostatically repel cationic AMPs. | Staphylococcus spp., Enterococcus spp., Proteus spp., Serratia spp. | nih.govnih.govfrontiersin.org |
| Proteolytic Degradation | Secretion of bacterial proteases to cleave and inactivate AMPs. | Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis | nih.govnih.govmdpi.com |
| Active Efflux | Pumping AMPs out of the cell using transport systems like ABC transporters. | Staphylococcus aureus, Streptococcus pneumoniae, Neisseria gonorrhoeae | nih.govnih.govresearchgate.net |
| Sequestration/Trapping | Production of capsules, biofilms, or surface proteins to bind and neutralize AMPs. | Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes | nih.govnih.govmdpi.com |
| Membrane Fluidity Alteration | Modifying membrane lipid composition to make it more resistant to peptide-induced disruption. | Staphylococcus aureus | nih.govfrontiersin.org |
Specific Studies on Bacterial Adaptation and Resistance against Ctriporin
Ctriporin is an antimicrobial peptide originally isolated from the venom of the scorpion Chaerilus tricostatus. nih.govnih.gov It has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net
Research into ctriporin has primarily focused on its antimicrobial efficacy and its mechanism of action. Studies show that ctriporin acts via the rapid lysis of bacterial cells, a hallmark of membrane-disrupting AMPs. nih.govnih.gov This mode of action, which involves the physical permeabilization of the cell membrane, is considered less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways or enzymes. mdpi.comumn.edu A direct attack on the fundamental structure of the membrane presents a more complex challenge for bacteria to overcome through simple mutations. umn.edu
Currently, there is a notable lack of specific studies in the published literature detailing the development of bacterial adaptation or resistance directly against ctriporin. The existing research highlights its effectiveness against bacteria that are already resistant to other drugs, such as penicillin and cefotaxime (B1668864), rather than investigating induced resistance to ctriporin itself. nih.gov For example, the minimum inhibitory concentrations (MICs) of ctriporin against MRSA strains were found to be 10 to 40 times lower than those of cefotaxime. nih.gov
Recent efforts have focused on engineering ctriporin analogs to enhance their activity against a broader range of pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), while reducing hemolytic activity. mdpi.com These studies reinforce the membrane-lytic mechanism and suggest that this class of peptides holds promise for circumventing existing resistance patterns. mdpi.com The interaction of ctriporin with model membranes has been studied, indicating that it adopts an α-helical conformation upon interacting with the membrane, which is crucial for its disruptive function. researchgate.netpeptide.com
While the potential for resistance to any antimicrobial agent exists, the multi-target, physical nature of ctriporin's mechanism appears to be a significant barrier to its rapid development. Future research may yet explore the long-term exposure of bacteria to sub-lethal concentrations of ctriporin to investigate potential adaptation mechanisms.
Table 2: Documented Antimicrobial Activity of Ctriporin Against Resistant Bacteria
| Bacterial Strain | Resistance Profile | Ctriporin MIC (μg/ml) | Reference Antibiotic MIC (μg/ml) | Citations |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 10 | Cefotaxime: 100-400 | nih.gov |
| Staphylococcus epidermidis (PRSE) | Penicillin-Resistant | 10 | Penicillin G: >10,000 | nih.gov |
| Staphylococcus (MRCNS) | Methicillin-Resistant Coagulase-Negative | 10 | Not Specified | nih.gov |
| Acinetobacter baumannii | Carbapenem-Resistant (CRE) | 16 | Not Specified | mdpi.com |
Bioinformatics and Computational Approaches in Ctriporin Research
Sequence Homology and Database Mining
The journey into the computational analysis of ctriporin often begins with the exploration of its amino acid sequence and its relationships to other known peptides. Biological databases such as UniProt, the National Center for Biotechnology Information (NCBI), and the Collection of Anti-Microbial Peptides (CAMPR3) serve as invaluable resources for this purpose. researchgate.netuniprot.orgnih.gov
The UniProt Knowledgebase (UniProtKB) provides a comprehensive and richly annotated protein sequence database. For ctriporin, UniProt entry G1FE62 (NDB4A_CHATC) offers a wealth of curated information, including its 75-amino acid sequence, taxonomic origin (Chaerilus tricostatus), and functional annotations. uniprot.org The database also details its antimicrobial activity, noting its effectiveness against Gram-positive bacteria, fungi, and antibiotic-resistant pathogens. uniprot.org
The NCBI GenBank database houses the nucleotide sequence of the ctriporin precursor, under accession number JN172934. nih.gov This allows for a deeper understanding of its genetic origins and the processing that leads to the mature 19-residue peptide. nih.gov Analysis using tools like SignalP has identified a putative 22-residue signal peptide at the N-terminus and a 34-residue acidic propeptide at the C-terminus, which is cleaved to produce the final active form. nih.gov
Database mining using tools like BLAST (Basic Local Alignment Search Tool) against UniProt and NCBI has enabled the identification of homologous peptides from other scorpion venoms. researchgate.netnih.gov This comparative analysis helps in understanding the conserved residues and potential functional motifs within this family of antimicrobial peptides. nih.gov CAMPR3, a specialized database for antimicrobial peptides, further aids in this by providing a curated collection of AMP sequences, structures, and family-specific signatures, facilitating broader comparative studies. nih.gov
Table 1: Ctriporin Sequence Information
| Attribute | Details |
|---|---|
| Amino Acid Sequence (Mature) | WNWFKKILKAGKLVKLPH-NH2 |
| UniProt Accession | G1FE62 |
| NCBI GenBank Accession | JN172934 |
| Length (Mature Peptide) | 19 residues |
| Molecular Weight (Theoretical) | 2014.5 Da |
Prediction of Antimicrobial Activity using Machine Learning Algorithms
The rise of machine learning has revolutionized the field of antimicrobial peptide research, offering predictive models that can assess the antimicrobial potential of a given peptide sequence. nih.govspringernature.comnih.gov Several online tools and algorithms, such as Antifp, AVPpred, and iACP, have been developed to this end. researchgate.net These platforms are often trained on large datasets of known antimicrobial and non-antimicrobial peptides, allowing them to recognize patterns and features associated with antimicrobial activity. mdpi.com
These machine learning models typically analyze various physicochemical properties of the peptide sequence, including amino acid composition, charge, hydrophobicity, and amphipathicity. nih.gov For instance, the presence of certain motifs or a specific arrangement of hydrophobic and cationic residues can be strong indicators of antimicrobial potential. nih.govmdpi.com
In the context of ctriporin research, these predictive tools can be used to:
Validate experimental findings: Confirming that the sequence of ctriporin possesses the characteristics of a potent antimicrobial peptide.
Analyze peptide analogs: Assessing the potential impact of amino acid substitutions on antimicrobial activity before undertaking costly and time-consuming synthesis and testing. mdpi.com
Screen large datasets: Identifying other potential antimicrobial peptides within genomic or transcriptomic data that share similar predictive scores with ctriporin.
Table 2: Examples of Machine Learning-Based Antimicrobial Peptide Prediction Tools
| Tool | Prediction Focus | Underlying Principle |
|---|---|---|
| Antifp | Antifungal peptide prediction | Utilizes machine learning algorithms to classify peptides based on their sequence features. |
| AVPpred | Antiviral peptide prediction | Employs machine learning models to identify peptides with potential antiviral activity. researchgate.net |
| iACP | Anticancer peptide prediction | A sequence-based predictor for identifying peptides with anticancer properties. |
In Silico Modeling of Ctriporin's Three-Dimensional Structure
Understanding the three-dimensional (3D) structure of ctriporin is crucial for elucidating its mechanism of action. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure in solution, computational modeling provides a powerful complementary approach. nih.gov Servers like I-TASSER (Iterative Threading ASSEmbly Refinement) and PEP-FOLD are widely used for the de novo prediction of peptide and protein structures. nih.govnih.govresearchgate.net
I-TASSER generates 3D atomic models from amino acid sequences by identifying structural templates from the Protein Data Bank (PDB) and constructing full-length models through iterative simulations. researchgate.netyoutube.com PEP-FOLD, on the other hand, is specifically designed for predicting the 3D conformations of peptides, typically ranging from 9 to 25 amino acids. nih.gov It utilizes a structural alphabet to describe the local conformations of the peptide backbone and assembles these fragments using a coarse-grained force field. nih.gov
For ctriporin, these modeling tools can predict its secondary structure, which is predominantly α-helical, especially in a membrane-mimicking environment. nih.gov The resulting 3D models can visualize the amphipathic nature of the helix, with a clear separation of hydrophobic and hydrophilic residues, a key feature for its interaction with bacterial membranes. mdpi.com
The accuracy of these in silico models can be assessed by comparing them with experimentally determined structures, if available, or by evaluating their stereochemical quality using tools like PROCHECK. The models provide a static snapshot that serves as a starting point for more dynamic investigations.
Molecular Dynamics Simulations of Ctriporin-Membrane Interactions
Molecular dynamics (MD) simulations offer a dynamic view of how ctriporin interacts with and disrupts bacterial cell membranes. nih.govsoton.ac.uk These simulations can model the behavior of the peptide and the lipid bilayer at an atomic or coarse-grained level over time, providing insights into the molecular-level mechanisms of antimicrobial action. nih.govarxiv.orgmdpi.com
In a typical MD simulation of ctriporin and a model bacterial membrane (often composed of lipids like POPE and POPG), the initial steps involve the peptide approaching and binding to the membrane surface. mdpi.com This initial interaction is often driven by electrostatic forces between the positively charged residues of ctriporin (like lysine) and the negatively charged lipid headgroups of the bacterial membrane. nih.gov
As the simulation progresses, the hydrophobic residues of ctriporin insert into the hydrophobic core of the lipid bilayer. nih.gov This insertion process can lead to membrane destabilization, pore formation (either through a barrel-stave or toroidal pore model), or other forms of membrane disruption, ultimately leading to cell death. mdpi.com
MD simulations can provide valuable data on:
The orientation and depth of peptide insertion into the membrane.
The conformational changes the peptide undergoes upon membrane binding.
The effect of the peptide on the order and thickness of the lipid bilayer.
The formation of water channels or pores across the membrane. arxiv.org
These simulations are computationally intensive but provide an unparalleled level of detail about the dynamic interplay between ctriporin and its target membrane, complementing and helping to interpret experimental findings from techniques like circular dichroism and fluorescence spectroscopy. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Antimicrobial peptide ctriporin |
| Ctriporin |
Future Research Directions and Therapeutic Potential
Advanced Peptide Design and Optimization for Enhanced Antimicrobial Efficacy
The rational design of antimicrobial peptides (AMPs) is a key strategy to improve their therapeutic index, which involves maximizing antimicrobial potency while minimizing unwanted side effects like toxicity to host cells. nih.gov Ctriporin, a 19-amino-acid peptide, serves as an excellent template for such optimization efforts. nih.govmdpi.com Its native structure is an amphipathic α-helix, a common feature among membrane-targeting AMPs. nih.govresearchgate.net
Recent research has focused on modifying Ctriporin's structure to improve its performance, particularly against a broader range of pathogens. A key strategy involves increasing the cationicity on the peptide's hydrophilic face by substituting neutral or hydrophobic amino acids with positively charged residues like lysine (B10760008). mdpi.com This enhances the initial electrostatic attraction to the negatively charged microbial membranes. nih.gov
In one study, several analogs of Ctriporin were synthesized. Two analogs, CM5 and CM6, were created by recomposing the hydrophilic face to increase the net positive charge. mdpi.com This optimization led to a significant improvement in antimicrobial activity against clinically relevant pathogens while, importantly, reducing hemolytic activity (the lysis of red blood cells), a common measure of cytotoxicity. mdpi.com This demonstrates a successful non-linear optimization where enhanced efficacy did not come at the cost of increased toxicity. mdpi.com These findings underscore the potential of rational peptide design to fine-tune the balance between a peptide's physical properties and its biological function. nih.govmdpi.com
Table 1: Comparison of Ctriporin and Optimized Analogs This interactive table summarizes the physicochemical and biological properties of the parent peptide Ctriporin and its enhanced analogs, CM5 and CM6. Data is compiled from a 2024 study on Ctriporin optimization. mdpi.com
| Peptide | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (ESKAPE Pathogens) | Hemolytic Activity (at 256 µg/mL) |
| Ctriporin | +3 | -0.106 | Poor to Moderate | High |
| CM5 | +6 | -0.589 | Significantly Improved | 9.8 ± 0.6% (Low) |
| CM6 | +7 | -0.793 | Significantly Improved | 8.1 ± 1.9% (Low) |
Exploration of Ctriporin's Activity against Emerging Pathogens
The rise of multidrug-resistant organisms, particularly the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a severe threat to global health. mdpi.com Ctriporin was initially identified for its potent effect against methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug. nih.govnih.gov Its activity extends to other resistant strains such as methicillin-resistant coagulase-negative Staphylococcus (MRCNS) and penicillin-resistant Staphylococcus epidermidis (PRSE). nih.govresearchgate.net
However, the activity of the parent Ctriporin peptide against other ESKAPE pathogens is limited. mdpi.com This is where peptide optimization shows significant promise. The engineered analogs, CM5 and CM6, were tested against a panel of clinical, antibiotic-resistant ESKAPE isolates. mdpi.com The results showed a dramatic improvement in efficacy. Notably, CM5 and CM6 displayed potent activity (MIC values of 2 μg/mL) against clinical isolates of carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant A. baumannii, pathogens for which treatment options are critically scarce. mdpi.com Fluorescence experiments suggest these analogs retain the membrane-lytic mechanism of action of the parent peptide. mdpi.com
Table 2: Minimum Inhibitory Concentrations (MICs) of Ctriporin and Analogs against ESKAPE Pathogens This interactive table presents the MIC values (in µg/mL) for Ctriporin and its optimized analogs against standard strains of ESKAPE pathogens, highlighting the enhanced spectrum of activity. A lower value indicates higher potency. Data sourced from a 2024 study. mdpi.com
| Pathogen | Ctriporin (MIC in µg/mL) | CM5 (MIC in µg/mL) | CM6 (MIC in µg/mL) |
| S. aureus | 4 | 4 | 4 |
| E. faecalis | >128 | 32 | 16 |
| K. pneumoniae | >128 | 8 | 16 |
| A. baumannii | 16 | 4 | 4 |
| P. aeruginosa | >128 | 32 | 64 |
| E. cloacae | >128 | 8 | 8 |
Development of Novel Delivery Systems for Ctriporin
For an antimicrobial peptide to be therapeutically viable, it must be effectively delivered to the site of infection. Initial research demonstrated Ctriporin's efficacy in a topical ointment formulation, which successfully cured skin infections in a mouse model. nih.gov This provides a strong basis for its development as a topical agent for skin and soft tissue infections. nih.govnih.gov
Future research will likely explore more advanced delivery systems to enhance stability, bioavailability, and targeted delivery. preprints.org Strategies applicable to AMPs like Ctriporin include:
Nanoparticle Encapsulation: Loading Ctriporin into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect the peptide from degradation by proteases, prolong its release, and potentially improve its penetration into biofilms.
Hydrogel Formulations: Incorporating Ctriporin into hydrogels can create advanced wound dressings that provide a moist environment conducive to healing while releasing the peptide to prevent or treat infection.
Self-Assembling Systems: Peptides can be engineered to self-assemble into nanostructures, a technique that can improve stability and address bioavailability challenges associated with peptide administration. preprints.org
These innovative delivery platforms could expand Ctriporin's use beyond simple topical applications to more complex infections.
Integration of Omics Data for Comprehensive Understanding of Ctriporin's Action
While the primary mechanism of Ctriporin is understood to be rapid membrane lysis, a comprehensive "omics" approach could provide a deeper understanding of its interaction with pathogens. nih.govuniprot.org Such an approach combines genomics, transcriptomics, proteomics, and metabolomics to create a systems-level view of a biological process.
Future research integrating omics data could involve:
Transcriptomics (RNA-Seq): Analyzing the changes in bacterial gene expression upon exposure to sub-lethal concentrations of Ctriporin could reveal specific stress response pathways that are activated, potentially identifying secondary intracellular targets or resistance mechanisms.
Proteomics: Identifying changes in the bacterial proteome would complement transcriptomic data, showing which proteins are up- or down-regulated in response to the peptide.
Metabolomics: Studying the shifts in the pathogen's metabolic profile could uncover disruptions in key metabolic pathways that contribute to cell death.
This synergistic approach, which has been used to discover new peptide antibiotics from vast genomic datasets, can illuminate the full mechanism of action, guide further peptide optimization, and predict potential resistance pathways. nih.gov
Broader Applications in Veterinary Medicine and Agriculture
The threat of antimicrobial resistance is not limited to human medicine; it is also a critical issue in veterinary medicine and agriculture. frontiersin.orgresearchgate.net The overuse of conventional antibiotics in livestock production has contributed to the emergence of resistant bacterial strains. mdpi.com Antimicrobial peptides are being investigated as powerful alternatives to conventional antibiotics for use in farm animals. preprints.orgfrontiersin.org
Given Ctriporin's proven efficacy against pathogens like S. aureus, a common cause of infections such as mastitis in cattle, it stands as a strong candidate for veterinary applications. mdpi.com Its analogs, with their broad-spectrum activity, could potentially be used to treat a range of bacterial infections in livestock. mdpi.compreprints.org
In agriculture, AMPs are being explored for their potential to control plant pathogens. Ctriporin's demonstrated activity against the fungus Candida albicans suggests it may possess a broader antifungal spectrum that could be harnessed to protect crops from fungal diseases, reducing the reliance on chemical fungicides. nih.gov Further research is needed to test the efficacy and stability of Ctriporin and its derivatives in these settings.
Q & A
Q. What is the origin and structural composition of ctriporin, and how does this relate to its antimicrobial activity?
Ctriporin is a 19-amino acid peptide isolated from the venom of the scorpion Chaerilus tricostatus . It features a short, linear structure with a C-terminal amidation critical for stability and cationic charge, enabling electrostatic interactions with negatively charged bacterial membranes . The peptide’s amphipathic α-helical conformation facilitates membrane disruption, a common mechanism among antimicrobial peptides (AMPs) . Structural studies using circular dichroism and NMR reveal that ctriporin’s helicity increases in hydrophobic environments, enhancing membrane insertion .
Q. What is the antimicrobial spectrum of ctriporin, and how does it compare to conventional antibiotics?
Ctriporin exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Candida albicans, and antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with MIC values ranging from 5–20 µg/mL . Notably, its MIC against clinical MRSA isolates is 10 µg/mL, comparable to vancomycin but with lower propensity for resistance due to its membrane-lytic mechanism . Unlike β-lactams, ctriporin does not target cell-wall synthesis but induces rapid cell lysis via pore formation .
Q. What methodologies are used to assess ctriporin’s efficacy in preclinical models?
In vivo efficacy is typically tested using murine skin infection models. For example, topical application of ctriporin (1% w/w in ointment) reduced S. aureus bacterial load by 99% within 48 hours and accelerated wound healing . Experimental design includes:
- Bacterial challenge : Subcutaneous inoculation with 10⁶ CFU of S. aureus.
- Treatment regimen : Twice-daily application of ctriporin ointment.
- Endpoint analysis : CFU counts from homogenized tissue and histopathology .
Advanced Research Questions
Q. How does ctriporin’s bactericidal mechanism differ from other scorpion-derived AMPs, and what structural features drive this specificity?
Ctriporin acts via rapid membrane depolarization and cell lysis, a mechanism distinct from AMPs like mucroporin (pore formation) or imcroporin (intracellular targeting) . Its shorter chain length (19 residues vs. 24–30 in other scorpion AMPs) limits deep membrane penetration but enhances surface disruption efficiency . Mutagenesis studies show that substituting hydrophobic residues (e.g., Trp⁶, Leu¹³) reduces activity, highlighting their role in membrane interaction .
Q. What experimental strategies address ctriporin’s hemolytic activity, and how effective are they?
Ctriporin’s hemolytic activity (HC₅₀ = 80 µg/mL) is a limitation for systemic use. Recent work modified its hydrophilic face by increasing cationicity (e.g., Lys substitutions), reducing hemolysis by 70% while improving antimicrobial activity against ESKAPE pathogens (e.g., MIC for Enterococcus faecium dropped from 40 µg/mL to 10 µg/mL) . This approach balances charge and hydrophobicity to favor bacterial over mammalian membrane targeting .
Q. How do researchers reconcile discrepancies in MIC values reported across studies?
Variations in MICs (e.g., 5–20 µg/mL for S. aureus) arise from differences in:
- Strain selection : Standard lab strains vs. clinical isolates with varied resistance profiles .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion, impacting peptide solubility and diffusion .
- Peptide purity : Synthetic ctriporin (>95% purity) vs. crude venom extracts .
Meta-analyses recommend standardizing protocols using CLSI M07-A9 for reproducibility .
Q. What are the challenges in elucidating ctriporin’s mechanism of action at the molecular level?
Key challenges include:
- Membrane dynamics : Real-time visualization of peptide-lipid interactions requires techniques like cryo-electron microscopy or molecular dynamics (MD) simulations .
- Resistance mechanisms : MRSA exposed to sublethal ctriporin concentrations upregulate mprF, modifying membrane phosphatidylglycerol to reduce cationic peptide binding .
- Off-target effects : Differentiating membrane lysis from intracellular effects (e.g., DNA binding observed in homologs like Hp1404) .
Methodological and Translational Questions
Q. How can ctriporin be optimized for clinical translation while minimizing toxicity?
Strategies include:
- Peptide engineering : Cyclization or D-amino acid substitutions to enhance protease resistance .
- Delivery systems : Encapsulation in liposomes or hydrogels for sustained release in wound dressings .
- Synergy screening : Combining ctriporin with β-lactams reduces MRSA MICs by 4-fold, suggesting adjuvant potential .
Q. What computational tools are used to predict and design ctriporin analogs?
Resources include:
- APD3 Database : For sequence alignment and physicochemical property prediction (e.g., hydrophobicity, charge) .
- MD Simulations : To model peptide-membrane interactions and predict residues critical for activity .
- Machine learning : AMP prediction servers like CAMPR3 screen for toxicity and efficacy .
Q. How does ctriporin compare to newer AMPs in overcoming antibiotic resistance?
Ctriporin’s rapid bactericidal action and low resistance frequency (<10⁻⁹ in S. aureus) outperform conventional antibiotics but lag behind newer AMPs like teixobactin (resistance frequency <10⁻¹²) . However, its derivatization potential (e.g., cationicity-enhanced analogs) positions it as a scaffold for next-generation AMPs targeting multidrug-resistant Gram-positive infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
